[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid
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Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid: is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to act as inhibitors of cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . PDEs play a crucial role in cellular signaling by regulating the intracellular levels of cAMP, a second messenger involved in a variety of physiological responses.
Mode of Action
It’s known that [1,2,3]triazolo[1,5-a]pyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that they might interact with their targets through the formation of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
Related compounds have shown to suppress the erk signaling pathway , which plays a key role in cell proliferation and differentiation.
Result of Action
Related compounds have shown antiproliferative activities against various cancer cells , suggesting that [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid might have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can significantly affect the activity and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . Another approach involves the use of 2-aminopyridine and nitriles in the presence of a catalyst system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, involving the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can open the six-membered ring of the triazolopyridine, forming triazolylbutadiene.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydride donors such as lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane are used for introducing halogens.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of other nitrogen-containing heterocycles . It serves as a building block in organic synthesis, enabling the creation of complex molecular structures.
Biology and Medicine: In medicinal chemistry, [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid derivatives have shown potential as antiproliferative agents against cancer cells . They are also investigated for their role as enzyme inhibitors and potential therapeutic agents .
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure but differ in the position of nitrogen atoms.
1,2,3-Triazolo[1,5-a]pyrazines: These compounds have a pyrazine ring instead of a pyridine ring fused to the triazole.
Uniqueness: [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEYWLQAIBRGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555335-57-3 |
Source
|
Record name | [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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